![molecular formula C8H8BF3O3 B2403167 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid CAS No. 1629148-48-6](/img/structure/B2403167.png)
2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a chemical compound that has been considered for the design of new drugs and drug delivery devices . It is also known by other names such as 1-hydroxy-2,1-benzoxaborolane, benzo c 1,2 oxaborol-1 3h-ol, 2,1-benzoxaborol-1 3h-ol, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, 1,3-dihydro-2,1-benzoxaborol-1-ol, monoester, 2-hydroxymethyl phenylboronic acid cyclic monoester, 2-hydroxymethyl phenylboronic acid, dehydrate, 3h-2,1-benzoxaborol-1-ol, 2,1-benzoxaborole, 1,3-dihydro-1 .
Synthesis Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This compound is also involved in the synthesis of biologically active molecules .Molecular Structure Analysis
The molecular structure of this compound is influenced by the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 123-127 °C (lit.) . It is also involved in hydrolysis reactions, with the kinetics dependent on the substituents in the aromatic ring .Scientific Research Applications
Catalytic Protodeboronation
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
Organic Synthesis Reagent
Hydrolysis Studies
- Hydrolysis of Phenylboronic Pinacol Esters : Researchers have investigated the hydrolysis of phenylboronic pinacol esters. The kinetics depend on substituents in the aromatic ring, and pH significantly influences the reaction rate, especially at physiological pH .
Total Synthesis
- Examples :
Mechanism of Action
Target of Action
The primary targets of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid are believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
This compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the molecule, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .
Biochemical Pathways
The protodeboronation process affects the hydromethylation of alkenes . This is a valuable transformation that has been applied to various compounds, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which 2-(hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid belongs, are susceptible to hydrolysis . This could potentially affect the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. By influencing the activity of these enzymes, the compound can affect the synthesis of various biochemical compounds and pathways .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJYNDNLGOFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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